molecular formula C17H13N3O4S B2759342 2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1207051-53-3

2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2759342
CAS No.: 1207051-53-3
M. Wt: 355.37
InChI Key: VMMNWHSKVOTKHC-UHFFFAOYSA-N
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Description

2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a complex organic compound featuring a benzoxazole ring, a furan ring, and an isoxazole ring

Mechanism of Action

Mode of Action

It’s known that the compound has been used as a luminescent material . This suggests that it may interact with its targets to produce light, possibly through a process known as fluorescence or phosphorescence.

Result of Action

The compound has been used as a luminescent material . This suggests that the molecular and cellular effects of the compound’s action may involve the production of light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzoxazole derivative is then reacted with a thiol to form the thioether linkage.

    Isoxazole Ring Formation: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkyne.

    Final Coupling: The furan ring is introduced through a coupling reaction with the isoxazole derivative, followed by the attachment of the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated flow reactors for continuous synthesis and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the nitro groups if present in the benzoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies have shown that similar compounds can inhibit specific enzymes or interact with biological targets .

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]oxazol-2-ylthio)acetamide: Lacks the isoxazole and furan rings, making it less complex.

    N-(furan-2-ylmethyl)acetamide: Contains the furan ring but lacks the benzoxazole and isoxazole rings.

    2-(benzo[d]oxazol-2-ylthio)-N-methylacetamide: Similar structure but without the isoxazole ring.

Uniqueness

The uniqueness of 2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-16(10-25-17-19-12-4-1-2-5-13(12)23-17)18-9-11-8-15(24-20-11)14-6-3-7-22-14/h1-8H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMNWHSKVOTKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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